Cas no 1782404-66-3 (2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione)

1782404-66-3 structure
Productnaam:2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione Chemische en fysische eigenschappen
Naam en identificatie
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- 1782404-66-3
- 2-(4-hydroxyphenyl)-1lambda6-thiane-1,1-dione
- EN300-29168741
- 2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione
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- Inchi: 1S/C11H14O3S/c12-10-6-4-9(5-7-10)11-3-1-2-8-15(11,13)14/h4-7,11-12H,1-3,8H2
- InChI-sleutel: ADQGKGBLVUPPPO-UHFFFAOYSA-N
- LACHT: S1(CCCCC1C1C=CC(=CC=1)O)(=O)=O
Berekende eigenschappen
- Exacte massa: 226.06636548g/mol
- Monoisotopische massa: 226.06636548g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 296
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 62.8Ų
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027UIJ-1g |
2-(4-hydroxyphenyl)-1lambda6-thiane-1,1-dione |
1782404-66-3 | 95% | 1g |
$2498.00 | 2024-06-18 | |
1PlusChem | 1P027UIJ-500mg |
2-(4-hydroxyphenyl)-1lambda6-thiane-1,1-dione |
1782404-66-3 | 95% | 500mg |
$1965.00 | 2024-06-18 | |
1PlusChem | 1P027UIJ-50mg |
2-(4-hydroxyphenyl)-1lambda6-thiane-1,1-dione |
1782404-66-3 | 95% | 50mg |
$710.00 | 2024-06-18 | |
1PlusChem | 1P027UIJ-100mg |
2-(4-hydroxyphenyl)-1lambda6-thiane-1,1-dione |
1782404-66-3 | 95% | 100mg |
$908.00 | 2024-06-18 | |
1PlusChem | 1P027UIJ-250mg |
2-(4-hydroxyphenyl)-1lambda6-thiane-1,1-dione |
1782404-66-3 | 95% | 250mg |
$1270.00 | 2024-06-18 |
2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione Gerelateerde literatuur
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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